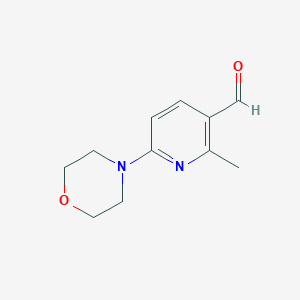
1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-amine is a complex organic compound that features a pyrrolidine ring attached to a pyridine ring, with a propan-1-amine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-amine typically involves the formation of the pyrrolidine and pyridine rings followed by their subsequent coupling. One common method involves the reaction of 2-methyl-6-chloropyridine with pyrrolidine under basic conditions to form 2-methyl-6-(pyrrolidin-1-yl)pyridine. This intermediate is then reacted with 1-bromopropane in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine
- 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
- 1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)propan-1-amine
Uniqueness
1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-amine is unique due to its specific combination of a pyrrolidine ring and a pyridine ring with a propan-1-amine side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H21N3 |
|---|---|
Peso molecular |
219.33 g/mol |
Nombre IUPAC |
1-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C13H21N3/c1-3-12(14)11-6-7-13(15-10(11)2)16-8-4-5-9-16/h6-7,12H,3-5,8-9,14H2,1-2H3 |
Clave InChI |
XTRIUFJGNYLUFC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=C(N=C(C=C1)N2CCCC2)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-((Tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11805092.png)


![4-(Benzo[d]thiazol-2-yl)cyclohexanecarboxylic acid](/img/structure/B11805112.png)
![Piperazin-1-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B11805131.png)






